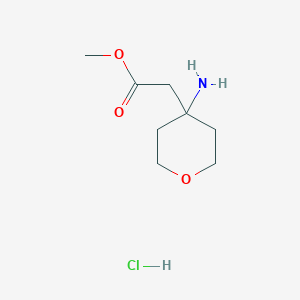

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride

CAS No.: 303037-37-8

Cat. No.: VC3378508

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303037-37-8 |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | methyl 2-(4-aminooxan-4-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H |

| Standard InChI Key | HWHFOYAIHYKHCR-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1(CCOCC1)N.Cl |

| Canonical SMILES | COC(=O)CC1(CCOCC1)N.Cl |

Introduction

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its molecular formula is C8H16ClNO3, indicating a complex structure that includes a tetrahydropyran ring, an amino group, and an acetate moiety . This compound is of interest due to its structural features that suggest possible biological activities, including antimicrobial and neuroprotective effects.

Synthetic Routes

The synthesis of Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride typically involves several steps:

-

Formation of the Tetrahydropyran Ring: This involves the synthesis of the tetrahydropyran core, which can be achieved through various methods, including the reaction of suitable precursors under acidic conditions.

-

Introduction of the Amino and Acetate Functionalities: The amino group and the acetate moiety are introduced through specific chemical reactions. For example, the amino group can be introduced via amination reactions, while the acetate group can be added through esterification reactions.

-

Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form to enhance stability and solubility.

Biological Activities

Research has highlighted several potential biological activities of Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride:

-

Antimicrobial Activity: Derivatives of tetrahydropyran compounds have shown antimicrobial properties, making them candidates for developing new antibiotics.

-

Neuroprotective Effects: The compound may interact with neurotransmitter systems, positioning it as a candidate for neuroprotective drugs, particularly in neurodegenerative diseases.

-

Anti-inflammatory Effects: Preliminary studies suggest that this compound could reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride. Preliminary data indicate favorable oral bioavailability and a moderate half-life, suggesting its viability for therapeutic use.

Future Directions

Future studies should focus on optimizing the synthesis process, exploring the compound's pharmacodynamics, and conducting comprehensive pharmacokinetic and toxicological evaluations to ensure its safety and efficacy for human use. Additionally, investigating its interactions with biological molecules will be crucial for understanding its mechanism of action and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume